![molecular formula C26H29ClN6O3 B2588599 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide CAS No. 902962-20-3](/img/structure/B2588599.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several common functional groups and structural motifs, including a 1,2,4-triazole ring, a quinazoline ring, a morpholine ring, and a propyl amide group . These structural components are often found in various pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The 1,2,4-triazole ring and the quinazoline ring are both aromatic, which means they are planar and conjugated . The morpholine ring is a saturated heterocycle and is likely to be puckered .Scientific Research Applications
Anticancer Properties
Quinazoline derivatives have demonstrated notable anticancer activities. For instance, certain quinazoline derivatives have been shown to exhibit cytotoxic and antiproliferative effects against human cancer cell lines, such as HeLa cells. These compounds have been found to induce morphological changes and necrosis in cancer cells, suggesting their potential as anticancer agents. Notably, some quinazoline derivatives have exhibited significant in vitro cytotoxic/antiproliferative effects, making them candidates for further investigation as anticancer drugs (Ovádeková et al., 2005).
Antimicrobial Activities
Quinazoline and triazole derivatives have also shown antimicrobial activities. Synthesized derivatives, especially those incorporating morpholine, chlorine, and nitro groups, have displayed effective antibacterial and antifungal properties. These findings highlight the potential of quinazoline derivatives as antimicrobial agents, warranting further exploration for their use in treating bacterial and fungal infections (Jantová et al., 2008).
Synthesis and Chemical Applications
The synthesis of quinazoline derivatives, including triazoloquinazolines, is an area of active research, with various methods being developed to create these compounds efficiently. These synthetic approaches are crucial for exploring the chemical and biological activities of quinazoline derivatives further and developing them into useful agents for scientific research and potential therapeutic applications (Ding et al., 2004).
Future Directions
properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN6O3/c27-21-8-3-1-6-19(21)18-32-25(35)20-7-2-4-9-22(20)33-23(29-30-26(32)33)10-11-24(34)28-12-5-13-31-14-16-36-17-15-31/h1,3,6,8,20,22,26,30H,2,4-5,7,9-18H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDAHJGVCHCISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCCCN4CCOCC4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

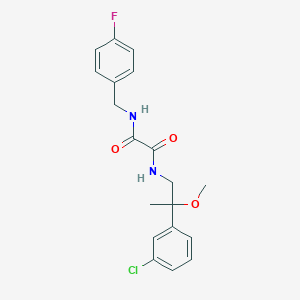
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)
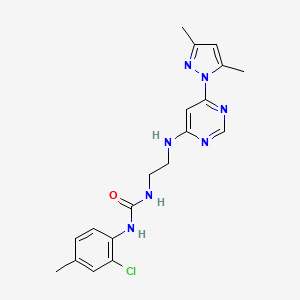
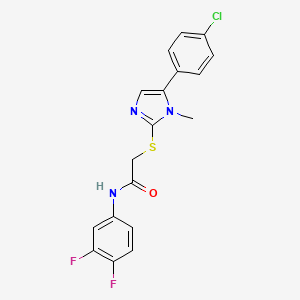
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)
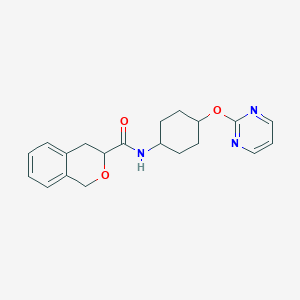
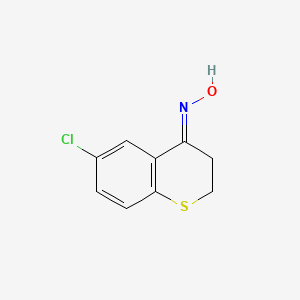
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2588527.png)
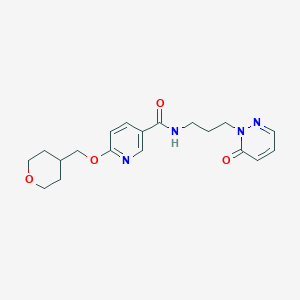
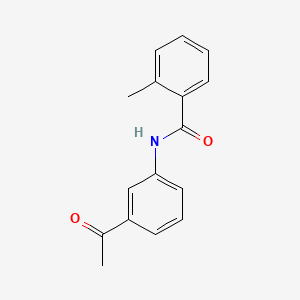
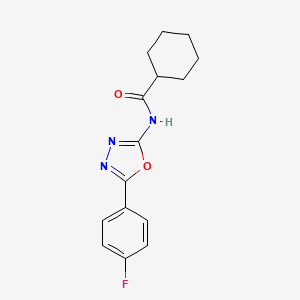
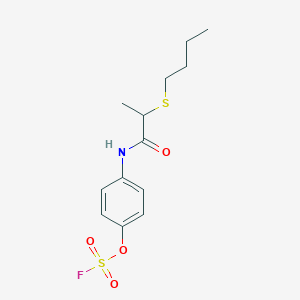
![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)